1-(2-Carboxyethyl)-4-methylpyridinium bromide
Description
1-(2-Carboxyethyl)-4-methylpyridinium bromide is a pyridinium-based quaternary ammonium salt characterized by a methyl group at the 4-position of the pyridine ring and a 2-carboxyethyl substituent at the 1-position. This compound is of interest in fields such as organic synthesis, materials science, and biochemistry due to its ionic nature and functional versatility .
Properties
IUPAC Name |
3-(4-methylpyridin-1-ium-1-yl)propanoic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.BrH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h2-3,5-6H,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYBFCGHCBURBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-4-methylpyridinium bromide typically involves the quaternization of 4-methylpyridine with 3-bromopropionic acid. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Carboxyethyl)-4-methylpyridinium bromide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyethyl)-4-methylpyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or methanol.
Major Products Formed
Oxidation: N-oxides of 1-(2-Carboxyethyl)-4-methylpyridinium bromide.
Reduction: 1-(2-Carboxyethyl)-4-methylpiperidine.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
1-(2-Carboxyethyl)-4-methylpyridinium bromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyethyl)-4-methylpyridinium bromide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Comparison with Similar Compounds
Comparison with Similar Pyridinium Compounds
Structural Analogues and Substituent Effects
1-(2-Hydroxyethyl)-4-methylpyridinium Bromide (4Br)
- Structure : Replaces the carboxyethyl group with a hydroxyethyl (-CH₂CH₂OH) chain.
- Properties: Enhanced hydrophilicity but lacks the acidic proton and chelation capability of the carboxy group. Synthesized via quaternization of 4-methylpyridine with 2-bromoethanol (91% yield) . NMR Data: Distinct δ 5.24 ppm (OH proton) and absence of carboxylic acid signals compared to the target compound .
- Applications : Used in ionic liquid research and as a precursor for functionalized materials.
1-(3-Trimethylammoniopropyl)-4-methylpyridinium Dibromide
- Structure : Features a trimethylammonium-propyl chain (-CH₂CH₂CH₂N⁺(CH₃)₃) instead of carboxyethyl.
- Properties :
- Applications: Potential in drug delivery systems due to its cationic nature .
4-Acetyl-1-(2-oxo-2-phenylethyl)pyridinium Bromide (1a)
- Structure : Contains an acetyl group at the 4-position and a phenacyl (-COC₆H₅) group at the 1-position.
- Properties :
- Applications : Intermediate in heterocyclic synthesis and photochemical studies.
Imidazolium Derivatives
- However, the imidazolium core alters electronic properties and bioavailability .
- 3-(2-Carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium Bromide: Shows comparable efficacy on Hep G2 cells, highlighting the role of the carboxyethyl group in cellular interactions .
Electrochemical Performance
Physicochemical Properties
Key Research Findings
- Synthetic Yields : Carboxyethyl derivatives generally exhibit moderate to high yields (81–91%), comparable to hydroxyethyl analogs .
- Biological Activity : Carboxyethyl groups enhance interactions with cellular targets, as seen in imidazolium salts effective against HeLa and Hep G2 cells .
- Electrochemical Utility : Carboxy-functionalized pyridinium salts improve battery performance by stabilizing bromine complexes, outperforming hydroxyethyl derivatives .
Biological Activity
1-(2-Carboxyethyl)-4-methylpyridinium bromide, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
1-(2-Carboxyethyl)-4-methylpyridinium bromide features a pyridinium core with a carboxyethyl substituent at the 1-position and a methyl group at the 4-position. This unique structure contributes to its biological properties, particularly its interaction with cellular membranes.
| Property | Details |
|---|---|
| IUPAC Name | 3-(4-methylpyridin-1-ium-1-yl)propanoic acid; bromide |
| Molecular Formula | C9H11BrN2O2 |
| Molecular Weight | 247.09 g/mol |
| CAS Number | 49563-66-8 |
The biological activity of 1-(2-Carboxyethyl)-4-methylpyridinium bromide primarily involves its ability to disrupt cellular membranes. This compound interacts with phospholipids in the cell membrane, leading to increased permeability and potential cell lysis. Such properties make it particularly useful in antimicrobial applications.
Antimicrobial Properties
Research indicates that 1-(2-Carboxyethyl)-4-methylpyridinium bromide exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting the integrity of bacterial membranes, which can lead to cell death.
- Case Study : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its potential as an antimicrobial agent.
Drug Delivery Applications
In addition to its antimicrobial properties, this compound is being investigated for its potential as a drug delivery agent. Its ability to form complexes with various drugs enhances their solubility and bioavailability.
- Research Findings : Studies have shown that when used in conjunction with certain therapeutic agents, 1-(2-Carboxyethyl)-4-methylpyridinium bromide can improve drug absorption in cellular models.
Comparison with Similar Compounds
The biological activity of 1-(2-Carboxyethyl)-4-methylpyridinium bromide can be compared with other similar pyridinium compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 1-(2-Carboxyethyl)-4,4’-bipyridinium bromide | Additional pyridinium ring | Enhanced antimicrobial effects |
| 1-(2-Carboxyethyl)-4-ethylpyridinium bromide | Ethyl group instead of methyl | Similar membrane-disrupting properties |
Research Applications
This compound is utilized in various fields, including:
- Chemistry : As a phase transfer catalyst in organic synthesis.
- Biology : Studied for its potential antimicrobial properties.
- Medicine : Ongoing research into its use as a drug delivery system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
